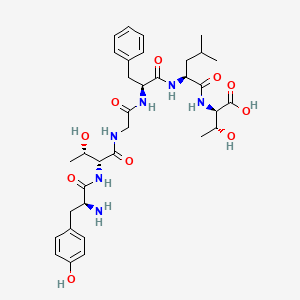

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

Übersicht

Beschreibung

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a complex chemical compound with the molecular formula C34H48N6O10 . It holds immense potential in scientific research, with diverse applications ranging from drug synthesis to protein engineering.

Synthesis Analysis

Studies have probed the substrate range of wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) through the expression of protein with structural analogues of L-phenylalanine (Phe) and L-tyrosine (Tyr) . This suggests that these enzymes could potentially be involved in the synthesis of this compound.Wissenschaftliche Forschungsanwendungen

Enzymatic Specificity and Aminoacylation

Aminoacyl-tRNA Synthetases Specificity

A study on the specificity of valyl-, phenylalanyl-, and tyrosyl-tRNA synthetases from yeast revealed the importance of enzymatic specificity in preventing misaminoacylation of tRNA, which is crucial for maintaining the accuracy of protein synthesis. This research underscores the significance of each amino acid residue in peptides for the proper function of biological systems (Igloi, Von Der Haar, & Cramer, 1978).

Peptide Hydrolysis and Stability

Peptidase Activity in Thyroid Glands

The hydrolysis of peptides containing aromatic amino acids or leucine by a peptidase from pig thyroid glands highlights the biochemical roles of amino acids in peptide stability and degradation, an essential process for regulating peptide activity in vivo (Menzies & McQuillan, 1967).

Photoreactivity of Amino Acids

Photochemistry of Amino Acids

A study on the photochemical behavior of hydroxy substituted amino acids, including threonine and tyrosine, provides insights into the stability and reactivity of peptides under light exposure, which is relevant for understanding the structural integrity of peptides in different environments (Griesbeck et al., 1994).

Biological Properties of Pentapeptides

Enkephalin-like Pentapeptides

Research on enkephalin-like pentapeptides containing p-nitrophenylalanine explored their biological properties, including interactions with receptors and enzymatic degradation. Such studies are pivotal for designing peptides with specific biological activities (Fauchère & Schiller, 1981).

Nutritional and Metabolic Roles

Nutrition of Myxococcus xanthus

Investigations into the nutrition of Myxococcus xanthus revealed the essential and stimulatory roles of amino acids like phenylalanine, leucine, and threonine, providing insights into the metabolic and nutritional significance of these residues in microbial growth (Hemphill & Zahler, 1968).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Tyrosyl-Threonyl-Glycyl-Phenylalanyl-Leucyl-Threonine are the aminoacyl-tRNA synthetases (aaRSs) . These are a family of enzymes that catalyze the aminoacylation of amino acids with the cognate tRNA, which is essential for the RNA translation machinery and protein synthesis .

Mode of Action

The compound interacts with its targets, the aaRSs, during the process of protein synthesis . The aaRSs have a remarkable substrate specificity, but there is a limit to aaRS with regard to distinguishing substrates with structures slightly varied from the canonical amino acid . This compound, being a structural analogue of certain amino acids, can be mistakenly incorporated into proteins via a natural biosynthetic pathway .

Biochemical Pathways

The affected pathway is the protein synthesis pathway . The compound’s interaction with the aaRSs during protein synthesis can lead to the translational incorporation of this compound into proteins . This can potentially alter the properties of the proteins and lead to the production of new biological materials .

Result of Action

The misincorporation of non-canonical amino acids into proteins can have diverse physiological and pharmaceutical activity . For instance, some hydroxylated derivatives are found to be the most abundant modified amino acids bound to proteins that are commonly detected in pathological tissues, and their misincorporation has been associated with a wide variety of pathological conditions such as aging, atherosclerosis, cataractogenesis, myocardial ischaemia and reperfusion, and neurodegenerative disorders such as Parkinson’s diseases .

Biochemische Analyse

Biochemical Properties

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it interacts with aminoacyl-tRNA synthetases, a family of enzymes that play a crucial role in protein synthesis . These enzymes charge tRNAs with their cognate amino acids, a process essential for the RNA translation machinery .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with threonyl-tRNA synthetase, a key enzyme in the protein synthesis process .

Eigenschaften

IUPAC Name |

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFCEUSQYDJIF-RNJDTFMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005775 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85286-38-0 | |

| Record name | Deltakephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

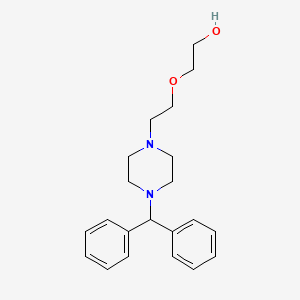

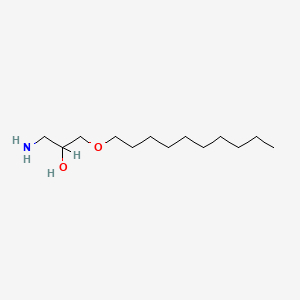

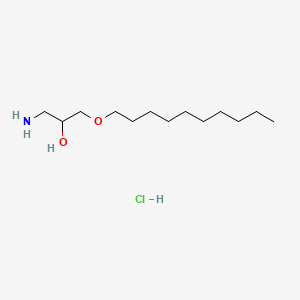

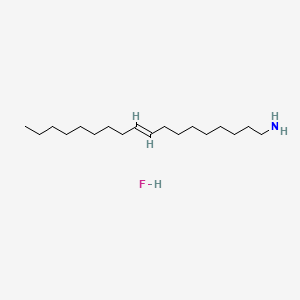

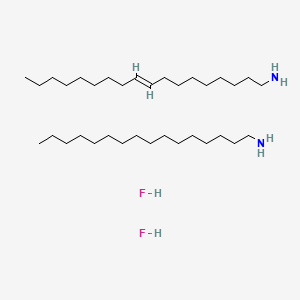

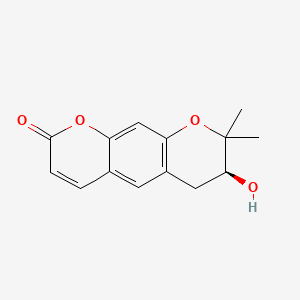

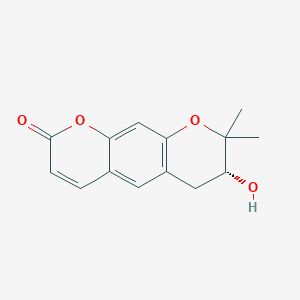

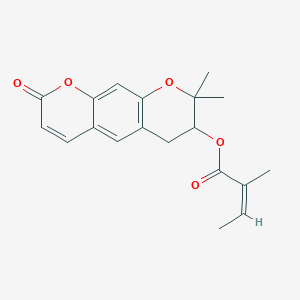

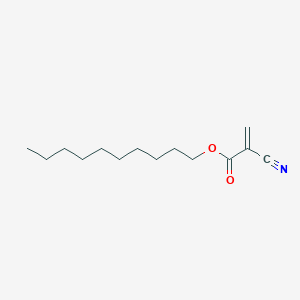

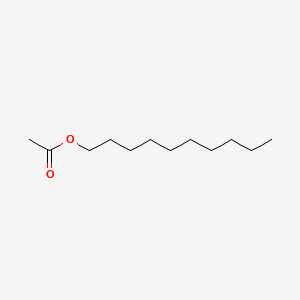

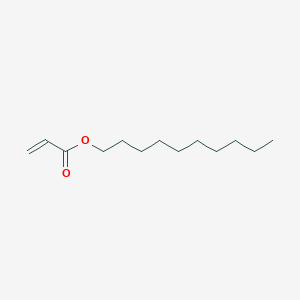

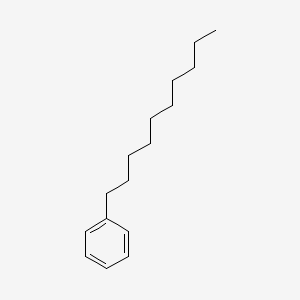

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.